molecular formula C9H14N2O2S B2491267 4-Propylbenzenesulfonohydrazide CAS No. 590356-69-7

4-Propylbenzenesulfonohydrazide

Cat. No.: B2491267
CAS No.: 590356-69-7
M. Wt: 214.28
InChI Key: CFZXCIBTMJYOFO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Propylbenzenesulfonohydrazide typically involves the reaction of 4-propylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Propylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The sulfonohydrazide group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Propylbenzenesulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Propylbenzenesulfonohydrazide can be compared with other sulfonohydrazide compounds, such as:

  • 4-Methylbenzenesulfonohydrazide
  • 4-Ethylbenzenesulfonohydrazide
  • 4-Isopropylbenzenesulfonohydrazide

These compounds share similar chemical structures but differ in the length and branching of the alkyl chain attached to the benzene ring. The unique propyl group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

4-propylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-3-8-4-6-9(7-5-8)14(12,13)11-10/h4-7,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZXCIBTMJYOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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